molecular formula C20H18F3NO4 B2924369 2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421528-16-6

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2924369
CAS No.: 1421528-16-6
M. Wt: 393.362
InChI Key: UTWCWFWIRGPYIG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is a synthetic small molecule of significant interest in preclinical neuroscientific and pharmacological research. Its structure, which incorporates a benzamide core, an alkynyl linker, and a 3-(trifluoromethyl)phenoxy group, is designed for targeted biological activity. Structural analogues based on the benzamide scaffold, particularly those containing selenium and trifluoromethyl phenyl groups, have demonstrated compelling antidepressant-like effects in animal models, suggesting this compound holds promise for similar investigative pathways . The compound's primary research value lies in its potential to modulate the serotonergic system, a key therapeutic target for neuropsychiatric disorders. Studies on closely related molecules indicate potent activity mediated specifically through 5-HT 1A and 5-HT 3 receptor interactions, providing a plausible mechanism of action for this chemical class . This makes it a valuable chemical tool for probing serotonin receptor function and signaling in experimental models. Beyond its central nervous system applications, the amphiphilic nature of this molecule warrants investigation into its potential interactions with lysosomal phospholipase A2 (PLA2G15). Inhibition of this enzyme is a known mechanism of drug-induced phospholipidosis, a form of cellular toxicity . Therefore, this compound also serves as a relevant probe for in vitro toxicological studies, aiding in the assessment of phospholipidosis potential during early-stage drug development and safety profiling . This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-26-17-10-6-9-16(18(17)27-2)19(25)24-11-3-4-12-28-15-8-5-7-14(13-15)20(21,22)23/h5-10,13H,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCWFWIRGPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, with the CAS number 1421528-16-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F3NO4. It features a complex structure that includes a trifluoromethyl group and methoxy substituents, which are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on related compounds have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects by increasing the compound's ability to interact with cellular targets.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-155.0Induces apoptosis
Compound BMCF-710.0Inhibits proliferation
2,3-Dimethoxy-N-{...}TBDTBDTBD

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to phosphorylate and modulate receptor activity, influencing pathways critical for cell survival and proliferation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Endocytosis Regulation : It has been suggested that such compounds can modulate endocytosis processes involving key receptors like EGFR.

Case Studies

A notable study evaluated the effects of this compound on tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.

Study Summary

  • Study Design : In vivo tumor xenograft model.
  • Dosage : Administered at varying concentrations.
  • Outcome : Marked reduction in tumor growth rates; improved survival rates in treated groups.

Comparison with Similar Compounds

4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()

  • Structure: Features a thieno[2,3-d]pyrimidine ring instead of the alkyne linker. The benzamide is attached to a phenoxy group with a trifluoromethyl substituent.
  • Synthesis : Involves condensation reactions and cyclization, confirmed via IR (C=O at ~1680 cm⁻¹) and NMR .
  • The methoxy group at position 4 (vs. 2,3-dimethoxy in the target compound) reduces steric hindrance.

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide) ()

  • Structure: A pyridinecarboxamide core with a trifluoromethylphenoxy group.
  • Applications: Used as a herbicide, targeting carotenoid biosynthesis in plants .
  • Key Differences: The pyridine ring (vs. benzene in the target) alters electronic properties and binding affinity. Shorter linker (direct phenoxy attachment vs.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Contains an N,O-bidentate directing group for metal catalysis, absent in the target compound.
  • Synthesis: Formed via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
  • Key Differences :
    • The hydroxy and methyl groups facilitate coordination to metal catalysts, unlike the target’s electron-withdrawing substituents.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents/Linkers Applications Synthesis Highlights
Target Compound Benzamide 2,3-Dimethoxy, but-2-yn-1-yl linker Not specified Likely amide coupling
4-Methoxy-N-(4-(4-(CF₃)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine 4-Methoxy, trifluoromethylphenoxy Anti-microbial Cyclization, IR/NMR confirmed
Diflufenican Pyridinecarboxamide Trifluoromethylphenoxy, 2,4-difluorophenyl Herbicide Commercial synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N,O-bidentate directing group Catalysis X-ray confirmed structure

Key Research Findings and Distinctions

  • Trifluoromethylphenoxy Group: Common in herbicides (e.g., diflufenican) and pharmaceuticals due to its stability and lipophilicity . The target compound’s alkyne linker may enhance membrane permeability compared to rigid aromatic linkers.
  • Methoxy Substitutions : The 2,3-dimethoxy configuration in the target compound increases steric bulk and hydrogen-bonding capacity compared to single methoxy derivatives (e.g., ). This could influence target selectivity in biological systems.
  • Synthetic Complexity : The butynyl linker in the target compound may require specialized coupling reagents (e.g., EDC/HOBt) compared to simpler condensations in or cyclizations in .

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